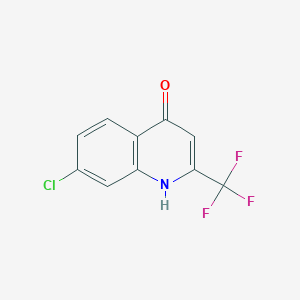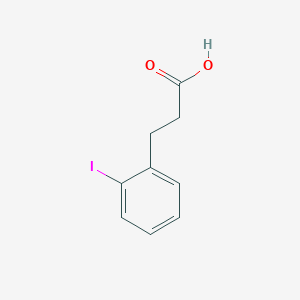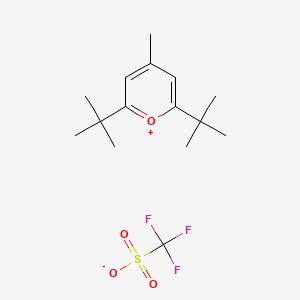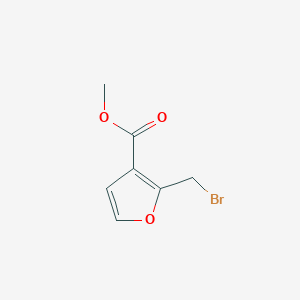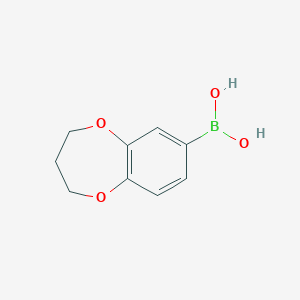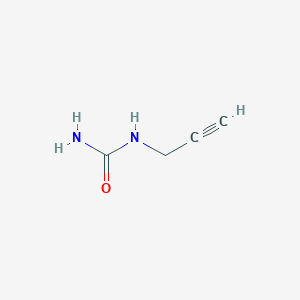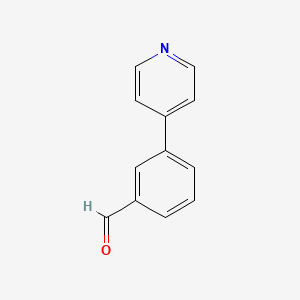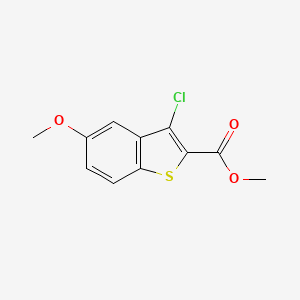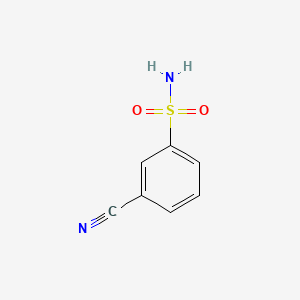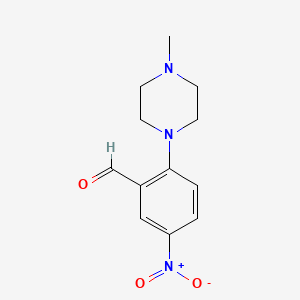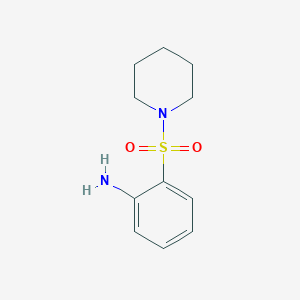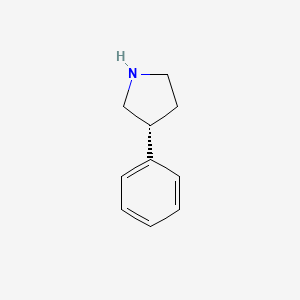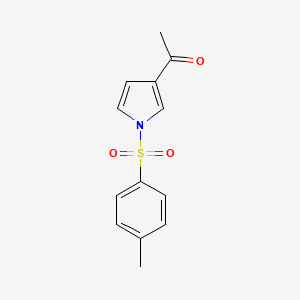
1-(1-Tosyl-1h-pyrrol-3-yl)ethanone
概要
説明
“1-(1-Tosyl-1h-pyrrol-3-yl)ethanone” is a chemical compound with the molecular formula C13H13NO3S. It has an average mass of 263.312 Da and a monoisotopic mass of 263.061615 Da .
Synthesis Analysis
The synthesis of “1-(1-Tosyl-1h-pyrrol-3-yl)ethanone” involves a two-step protocol. The first step involves the reaction with aluminum (III) chloride in dichloromethane at 20℃ for about 10 minutes. In the second step, acetic anhydride is added and the mixture is stirred for 2 hours. The product is then extracted, washed, and dried .Molecular Structure Analysis
The InChI code for “1-(1-Tosyl-1h-pyrrol-3-yl)ethanone” is 1S/C13H13NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(9-14)11(2)15/h3-9H,1-2H3. This code provides a specific representation of the molecular structure .Physical And Chemical Properties Analysis
“1-(1-Tosyl-1h-pyrrol-3-yl)ethanone” is a light yellow to yellow to brown solid. It has a purity of 97% and should be stored in a refrigerator. It has a molecular weight of 263.32 . It has a high GI absorption and is BBB permeant. It is not a P-gp substrate. It is an inhibitor of CYP2C19 but not of CYP1A2, CYP2C9, CYP2D6, or CYP3A4 .科学的研究の応用
- Specific Scientific Field: Organic Chemistry .
- Summary of the Application: “1-(1-Tosyl-1h-pyrrol-3-yl)ethanone” is used in the synthesis of pyrazoles and 1-tosyl-1H-pyrazoles . Pyrazole and its derivatives are nitrogen-containing heterocyclic compounds that have been widely studied due to their diverse and potent biological activities, including analgesic, antibacterial, antidepressant, anti-inflammatory, antihypertensive, appetite suppressant, antihyperglycemic, and anti-cancer activities .
- Methods of Application or Experimental Procedures: A temperature-controlled approach for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles via electrophilic cyclization in the absence of transition-metal catalysts and oxidants was developed . The desired products were obtained in moderate to excellent yields from common starting materials in both ionic liquids and ethanol by simply tuning the reaction temperature .
- Results or Outcomes: This strategy employs easily synthesized substrates, mild reaction conditions, and excellent functional-group tolerance . It provides a green and efficient method for the synthesis of pyrazole derivatives .
Safety And Hazards
The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Precautionary measures include avoiding breathing dust, fume, gas, mist, spray, vapors (P261), and washing hands thoroughly after handling (P264) .
特性
IUPAC Name |
1-[1-(4-methylphenyl)sulfonylpyrrol-3-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-10-3-5-13(6-4-10)18(16,17)14-8-7-12(9-14)11(2)15/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDOSNRLQNYYVKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30372242 | |
| Record name | 1-tosyl-3-acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Tosyl-1h-pyrrol-3-yl)ethanone | |
CAS RN |
106058-85-9 | |
| Record name | 1-tosyl-3-acetylpyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30372242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[1-(4-methylbenzenesulfonyl)-1H-pyrrol-3-yl]ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


